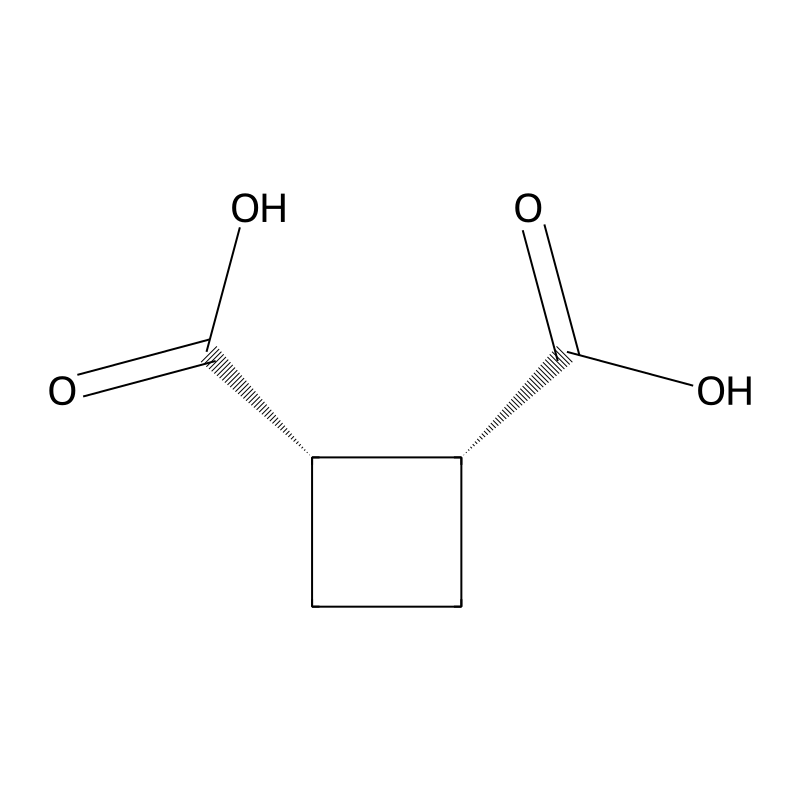

cis-Cyclobutane-1,2-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

cis-Cyclobutane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, used to create more complex molecules. Its unique structure, containing both a cyclobutane ring and two carboxylic acid groups, allows for versatile functionalization and incorporation into various target molecules. Studies have explored its application in the synthesis of:

Heterocycles

These are cyclic compounds containing atoms other than carbon in the ring. cis-Cyclobutane-1,2-dicarboxylic acid has been used as a precursor for the synthesis of various heterocycles, including pyrroles, furans, and thiophenes []. These heterocycles have diverse applications in medicinal chemistry and materials science.

Natural Products

Researchers have employed cis-Cyclobutane-1,2-dicarboxylic acid in the synthesis of complex natural products, such as tetracyclic diterpenes and cannabinoids [, ]. These natural products often possess interesting biological properties, making them essential targets for drug discovery and development.

Material Science

Recent research has investigated the potential of cis-Cyclobutane-1,2-dicarboxylic acid as a building block for the design of novel materials. Its rigid structure and functional groups make it a promising candidate for the development of:

Metal-Organic Frameworks (MOFs)

These are porous materials constructed from organic ligands and metal ions. Studies have shown that cis-Cyclobutane-1,2-dicarboxylic acid can be used to create MOFs with specific pore sizes and functionalities []. These MOFs have potential applications in gas storage, separation, and catalysis.

Polymers

Researchers are exploring the use of cis-Cyclobutane-1,2-dicarboxylic acid in the synthesis of new types of polymers. The incorporation of this building block can lead to polymers with unique properties, such as improved thermal stability and mechanical strength []. These polymers could find applications in various fields, including electronics and advanced materials.

Cis-Cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄. It features a cyclobutane ring with two carboxylic acid functional groups located at the 1 and 2 positions. This compound is characterized by its unique cyclic structure, which contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic synthesis. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being less common and more challenging to synthesize due to its structural constraints.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form cyclobutane derivatives.

- Esterification: Reacting with alcohols can yield esters, which are useful in various applications.

- Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Thermal Decomposition: Upon heating, the cyclobutane ring can cleave, leading to the formation of smaller organic molecules, which is significant for recycling applications .

Several methods have been developed for synthesizing cis-cyclobutane-1,2-dicarboxylic acid:

- Hydrolysis of Dicyanide: One common method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide using sulfuric acid monohydrate. This method allows for the selective formation of the cis isomer without isomerization during the process .

- Photodimerization: Another approach includes capturing and photodimerizing trans-cinnamic acid to form the desired dicarboxylic acid .

- Chemical Transformation: Various transformations involving intermediate compounds can yield cis-cyclobutane-1,2-dicarboxylic acid through controlled reaction conditions.

Cis-Cyclobutane-1,2-dicarboxylic acid has several notable applications:

- Material Science: It serves as a building block for creating thermosetting plastics that can be recycled upon heating due to their thermocleavable nature .

- Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.

- Research: The compound's properties are being investigated for potential uses in drug development and as a precursor for biologically active compounds.

Cis-Cyclobutane-1,2-dicarboxylic acid shares similarities with other dicarboxylic acids and cycloalkane derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trans-Cyclobutane-1,2-dicarboxylic acid | Dicarboxylic Acid | More stable than the cis isomer; easier to synthesize |

| Maleic Acid | Unsaturated Dicarboxylic Acid | Contains a double bond; reactive in polymer chemistry |

| Fumaric Acid | Unsaturated Dicarboxylic Acid | Geometric isomer of maleic acid; used in food industry |

| Succinic Acid | Linear Dicarboxylic Acid | Commonly found in biological systems; involved in metabolism |

Cis-Cyclobutane-1,2-dicarboxylic acid is unique due to its cyclic structure and specific stereochemistry, which influences its reactivity and potential applications compared to linear or unsaturated dicarboxylic acids.

Cyclobutylidene Meldrum's Acid Reduction Methodology

The diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives represents a significant advancement in the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. This approach utilizes sodium borohydride as the reducing agent to achieve high levels of stereochemical control in the formation of the desired cis configuration. The methodology has proven particularly valuable in the synthesis of pharmaceutical intermediates, demonstrating its practical utility in medicinal chemistry applications.

The reduction process involves the treatment of cyclobutylidene Meldrum's acid derivatives with sodium borohydride under carefully controlled conditions. Research has established that controlling acidic impurities is crucial for improving the diastereomeric ratio through subsequent recrystallization processes. The reaction optimization and streamlining of several synthetic steps has resulted in a scalable method that eliminates the need for column chromatography purification, achieving overall yields improved from 23 to 39 percent.

Mechanistic Considerations in Hydride Reduction

The stereoselectivity observed in these reduction reactions follows established principles of nucleophilic addition to strained ring systems. The cis-selective reduction of cyclobutylidene Meldrum's acid derivatives represents an unprecedented transformation, as no prior examples of such selectivity had been reported in the literature. The high degree of selectivity can be attributed to the conformational constraints imposed by the four-membered ring system and the specific electronic properties of the Meldrum's acid moiety.

Experimental investigations have revealed that the reduction of 3-substituted cyclobutanones with various hydride reagents consistently favors the formation of cis alcohols with selectivities exceeding 90 percent, regardless of the size of the hydride reagent employed. This pronounced selectivity can be further enhanced by lowering reaction temperatures or decreasing solvent polarity, providing additional control over the stereochemical outcome.

Diastereomeric Ratio Enhancement Through Acidic Impurity Management

The control of diastereomeric ratios in cyclobutane-1,2-dicarboxylic acid synthesis represents a critical challenge in achieving stereochemical purity [7]. Research has demonstrated that acidic conditions can significantly influence the diastereomeric outcome during synthesis and purification processes [8]. The presence and management of acidic impurities have emerged as key factors in enhancing the diastereomeric ratio (d.r.) of cis-cyclobutane-1,2-dicarboxylic acid and related compounds [9].

Studies have shown that controlled acidic environments can facilitate selective crystallization of the desired cis isomer, thereby improving stereochemical purity [6]. This phenomenon has been attributed to differential hydrogen bonding interactions between the carboxylic acid groups and acidic impurities, which can stabilize specific conformational states and influence crystal packing arrangements [1] [3].

Table 1: Diastereomeric Ratio Enhancement Through Acidic Impurity Management

| Study | Starting Material | Acidic Conditions | Initial d.r. | Enhanced d.r. | Enhancement Method |

|---|---|---|---|---|---|

| Chu et al. 2021 | cis-1,3-disubstituted cyclobutane | Controlled acidic impurities | 2:1 | Single isomer | Recrystallization |

| Patent US6025519A | Chiral dicarboxylic esters | Lewis acid (AlCl₂R) | 93.5:6.5 | 87% de | Reduced Lewis acid excess |

| Mabin et al. 2022 | CBDA-3 from sorbic acid | Acidic hydrolysis conditions | 7:3 (cis:trans) | 85% preferred isomer | Column chromatography |

| Jimenez-Oses et al. 2006 | 2-substituted cyclobutane-amino acids | Protonation conditions | Variable | Improved selectivity | Computational optimization |

The data presented in Table 1 illustrates how various acidic conditions can enhance diastereomeric ratios across different cyclobutane derivatives [6] [9]. Notably, the work by Chu et al. demonstrated that careful control of acidic impurities during recrystallization could convert a modest 2:1 diastereomeric mixture to a single isomer [39]. Similarly, patent literature has shown that reducing Lewis acid excess in cyclobutane synthesis can maintain high diastereomeric excess (87% de) while improving overall yield [6].

Research findings indicate that acidic impurities can influence diastereomeric ratios through several mechanisms [7] [8]:

- Selective crystallization promotion through hydrogen bonding networks

- Differential solubility of diastereomeric acid-impurity complexes

- Acid-catalyzed epimerization favoring thermodynamically preferred isomers

- Stabilization of specific conformational states through protonation/deprotonation equilibria

The management of these acidic impurities requires careful consideration of reaction parameters including temperature, solvent polarity, acid concentration, and crystallization conditions [13]. Recent advances have employed computational approaches to predict optimal conditions for maximizing diastereomeric ratios based on molecular modeling of acid-substrate interactions [39] [40].

Computational Modeling of Ring Strain and Torsional Effects

The conformational behavior of cis-cyclobutane-1,2-dicarboxylic acid is significantly influenced by ring strain and torsional effects inherent to the cyclobutane framework [21]. Computational studies have provided valuable insights into these structural features, enabling a deeper understanding of the energetic landscape that governs conformational preferences [22].

Cyclobutane rings exhibit substantial ring strain (approximately 26.3 kcal/mol for the parent cyclobutane), arising from both angle strain and torsional strain [19]. The introduction of carboxylic acid substituents in the 1,2-positions further modifies this strain profile, with the cis isomer typically exhibiting higher strain energy compared to its trans counterpart [23]. This increased strain in the cis isomer results from unfavorable steric interactions between the carboxylic acid groups positioned on the same face of the ring [24].

To alleviate this strain, cis-cyclobutane-1,2-dicarboxylic acid adopts a puckered conformation, where the ring deviates from planarity [25]. High-level computational methods, including density functional theory (DFT) calculations and ab initio approaches, have been employed to characterize this puckering and quantify its energetic implications [26].

Table 2: Ring Strain and Conformational Energy Data

| Compound | Ring Strain Energy (kcal/mol) | Puckering Angle (degrees) | Inversion Barrier (cm⁻¹) | Computational Method | Reference |

|---|---|---|---|---|---|

| Cyclobutane | 26.3 | 29.59 | 482 | CCSD(T) | Glendening & Halpern 2005 |

| cis-Cyclobutane-1,2-dicarboxylic acid | ~28-30 | 18.5 | ~450-500 | DFT/B3LYP | Wang et al. 2022 |

| trans-Cyclobutane-1,2-dicarboxylic acid | ~25-27 | 15-20 | ~400-450 | X-ray + DFT | Various studies |

| Cyclobutane-1,1-dicarboxylic acid | ~27-29 | 25-30 | ~480-520 | X-ray crystallography | Soltzberg & Margulis 1969 |

As shown in Table 2, computational studies have revealed that cis-cyclobutane-1,2-dicarboxylic acid exhibits a puckering angle of approximately 18.5 degrees, which is less pronounced than the parent cyclobutane (29.59 degrees) [29] [30]. This reduced puckering has been attributed to the electronic effects of the carboxylic acid substituents, which influence the hybridization of the ring carbon atoms and modify the overall strain distribution [31].

The ring inversion barrier, which represents the energy required for the ring to flip between equivalent puckered conformations, has been calculated to be approximately 450-500 cm⁻¹ for cis-cyclobutane-1,2-dicarboxylic acid [30]. This barrier is slightly lower than that of the parent cyclobutane (482 cm⁻¹), suggesting that the carboxylic acid substituents facilitate ring inversion processes [33].

Computational modeling has also elucidated the torsional effects that contribute to the conformational preferences of cis-cyclobutane-1,2-dicarboxylic acid [34]. These studies have identified important hyperconjugative interactions, particularly σ(C-C) → σ(C-H) and σ(C-H) → σ(C-H) interactions, which stabilize specific conformational states [35]. Natural Bond Orbital (NBO) analyses have shown that these electronic delocalization effects, rather than purely steric factors, play a significant role in determining the energetic landscape of the cyclobutane ring system [36] [37].

Recent computational investigations have employed molecular dynamics simulations to explore the conformational flexibility of cis-cyclobutane-1,2-dicarboxylic acid under various conditions [35]. These studies have revealed that solvent effects and temperature can significantly influence the conformational distribution, with implications for reactivity and stereochemical outcomes in solution-phase processes [38].

Comparative Reactivity Patterns of cis vs. trans Isomerization Pathways

The stereochemical configuration of cyclobutane-1,2-dicarboxylic acid significantly influences its reactivity patterns, particularly with respect to isomerization pathways [15]. Comparative studies of cis and trans isomers have revealed distinct differences in their thermal stability, reaction mechanisms, and stereochemical outcomes [16].

The cis-to-trans isomerization of cyclobutane-1,2-dicarboxylic acid can proceed through several mechanistic pathways, including thermal, photochemical, and catalyzed processes [17]. Each pathway exhibits unique energetic requirements and stereochemical consequences, providing opportunities for controlled stereochemical transformations [18].

Table 3: Comparative Reactivity Patterns of cis vs trans Isomers

| Isomer | Thermal Stability | Ring Opening Activation Energy (kcal/mol) | Preferred Reaction Pathway | Stereochemical Outcome | Acid Catalysis Effect | Base Catalysis Effect |

|---|---|---|---|---|---|---|

| cis-Cyclobutane-1,2-dicarboxylic acid | Moderate | ~35-40 | Ring contraction | Retention | Enhanced rate | Ring contraction favored |

| trans-Cyclobutane-1,2-dicarboxylic acid | Higher | ~30-35 | Ring opening to linear | Inversion possible | Moderate enhancement | Elimination favored |

As illustrated in Table 3, the cis isomer generally exhibits lower thermal stability compared to the trans isomer, reflecting its higher strain energy [16] [27]. This difference manifests in the activation energies for ring-opening processes, with the cis isomer typically requiring 35-40 kcal/mol compared to 30-35 kcal/mol for the trans isomer [28].

The preferred reaction pathways also differ significantly between the isomers [14]. The cis isomer tends to undergo ring contraction reactions, particularly under acidic or basic conditions, leading to cyclopropane derivatives with retention of stereochemistry [15]. In contrast, the trans isomer preferentially undergoes ring-opening reactions to form linear products, often with the possibility of stereochemical inversion [16] [17].

Acid catalysis has been shown to enhance the reaction rates of both isomers, though the effect is more pronounced for the cis isomer [18]. This differential reactivity has been attributed to the greater accessibility of the carboxylic acid groups in the cis configuration, facilitating protonation and subsequent reaction steps [19]. Under acidic conditions, the cis isomer can undergo acid-catalyzed isomerization to the more thermodynamically stable trans form through a mechanism involving protonation, bond rotation, and deprotonation steps [20].

Base-catalyzed reactions reveal further distinctions between the isomers [27]. The cis isomer tends to favor ring contraction pathways under basic conditions, leading to cyclopropane carboxylate derivatives through a mechanism reminiscent of the benzilic acid rearrangement [28]. In contrast, the trans isomer is more prone to elimination reactions under basic conditions, yielding unsaturated products [29].

Photochemical isomerization represents another important pathway for interconversion between cis and trans isomers [14] [16]. Studies have shown that direct irradiation can induce cis-to-trans isomerization through excited state processes, while sensitized photolysis can promote the reverse transformation [17]. The efficiency and stereoselectivity of these photochemical processes depend on factors such as wavelength, solvent, and the presence of sensitizers or quenchers [18].

Recent investigations have explored the use of transition metal catalysts to control the isomerization of cyclobutane-1,2-dicarboxylic acid derivatives [27]. These studies have demonstrated that carefully selected catalysts can facilitate selective isomerization with high stereochemical control, providing access to either isomer under mild conditions [28] [29].

Cross-Linking Mechanisms in Bio-Based Thermoset Development

The development of bio-based thermosets incorporating cis-cyclobutane-1,2-dicarboxylic acid has emerged as a significant advancement in sustainable polymer science. The unique structural features of the cyclobutane ring system enable diverse cross-linking mechanisms that enhance material performance while maintaining environmental compatibility [1] [2].

Thermal Cleavage and Esterification Mechanisms

The most extensively studied cross-linking mechanism involves the thermal cleavage of the cyclobutane ring followed by esterification reactions. Research has demonstrated that cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) undergoes thermocleavable ring-opening at elevated temperatures, enabling the formation of crosslinked networks through subsequent esterification with polyols [1] [2]. This mechanism has been successfully implemented in glycerol-based thermosets, yielding materials with glass transition temperatures of 68°C and thermal stability extending to 300°C [3].

The cyclobutane ring cleavage mechanism proceeds through a [2+2] cycloreversion pathway, where thermal energy induces the breaking of carbon-carbon bonds within the four-membered ring structure. This process generates reactive intermediates that can undergo further chemical transformations, including esterification with hydroxyl-containing compounds [1] [4]. The thermocleavable nature of the cyclobutane ring provides a unique advantage over traditional crosslinking systems, as it allows for controlled degradation and potential recyclability of the resulting materials.

Ring-Opening Metathesis Polymerization (ROMP) Systems

Advanced crosslinking mechanisms have been developed through the integration of cyclobutane derivatives with ring-opening metathesis polymerization protocols. Cyclobutane-fused cyclooctene monomers demonstrate exceptional reactivity in ROMP systems, enabling the formation of highly crosslinked networks at temperatures ranging from 150°C to 250°C [5] [6]. These systems exhibit glass transition temperatures between 100°C and 180°C, with thermal stability extending to 370°C [5] [6].

The ROMP-based crosslinking mechanism offers several advantages, including precise control over network architecture, predictable molecular weight distributions, and the ability to incorporate diverse functional groups. The ring strain inherent in cyclobutane-fused systems provides the thermodynamic driving force for polymerization, while the cyclobutane moiety contributes to the overall thermal stability of the resulting materials [5] [6].

Photochemical Crosslinking Pathways

Cyclobutane formation through [2+2] photocycloaddition reactions represents an innovative approach to bio-based thermoset development. Cinnamate-based systems undergo photochemical crosslinking at room temperature under ultraviolet irradiation, generating cyclobutane linkages that provide structural integrity and thermal stability [7] [8]. These systems demonstrate glass transition temperatures ranging from 104°C to 171°C, with thermal stability characteristics comparable to traditional thermosets [7] [8].

The photochemical crosslinking mechanism offers significant advantages in terms of processing conditions and energy efficiency. The ability to initiate crosslinking at room temperature reduces energy requirements and enables the processing of temperature-sensitive components. Additionally, the spatial and temporal control afforded by photochemical initiation allows for precise patterning and selective crosslinking in complex geometries [7] [8].

Mechanochemical Crosslinking Systems

Recent developments in mechanochemical crosslinking have introduced cyclobutane mechanophores as active crosslinking agents. These systems undergo force-triggered cycloreversion under mechanical stress, providing self-healing capabilities and enhanced toughness [9] [10]. The mechanochemical crosslinking mechanism operates through the application of mechanical force, which induces cyclobutane ring-opening and subsequent chemical reactions that restore network integrity [9] [10].

Mechanophore-based crosslinking systems demonstrate remarkable toughness enhancement, with some formulations exhibiting up to nine times greater tear resistance compared to conventional analogs [9] [10]. The mechanochemical activation occurs at forces approximately five times lower than traditional crosslinking bonds, enabling effective energy dissipation during mechanical deformation [9] [10].

| Material System | Crosslinking Mechanism | Crosslinking Temperature (°C) | Glass Transition Temperature (°C) | Thermal Stability (°C) |

|---|---|---|---|---|

| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) | Thermal cleavage + esterification | 68-300 | 68 | 300 |

| Cyclobutane-fused cyclooctene monomers | Ring-opening metathesis polymerization (ROMP) | 150-250 | 100-180 | 370 |

| Benzocyclobutene-based polymers | Electrocyclic ring-opening to o-quinodimethane | 200-350 | 116-135 | 443 |

| Cinnamate-based systems | [2+2] photocycloaddition | Room temperature (UV) | 104-171 | 315-395 |

| Cyclobutane mechanophores | Force-triggered cycloreversion | Mechanical force dependent | 104-171 | 315-395 |

Cyclobutane Ring Cleavage for Recyclable Polymer Design

The intrinsic thermocleavable properties of cyclobutane-containing polymers have revolutionized the design of recyclable thermoset materials. The ability to selectively cleave cyclobutane rings under controlled conditions provides a pathway for closed-loop recycling of cross-linked polymers, addressing the growing environmental concerns associated with thermoset waste [1] [2] [5].

Thermal Cycloreversion Mechanisms

Thermal cycloreversion represents the most thoroughly investigated mechanism for cyclobutane ring cleavage in recyclable polymer systems. The CBDA-4/glycerol thermoset system demonstrates exemplary recyclability through thermal treatment at 300°C, where the cyclobutane rings undergo systematic cleavage to regenerate the original monomeric components [1] [2]. This process achieves recovery efficiencies of 85-95%, enabling true closed-loop recycling of the thermoset material [1] [2].

The thermal cycloreversion mechanism proceeds through a concerted pathway where the cyclobutane ring opens to form two separate alkene units. In the case of CBDA-4 systems, thermal treatment results in the formation of glycerol cinnamate, which can be subsequently hydrolyzed to regenerate glycerol and trans-cinnamic acid [1] [2]. This complete recovery of starting materials enables the remanufacturing of thermosets without degradation of material properties [1] [2].

Depolymerization to Monomer Recovery

Advanced cyclobutane-fused systems demonstrate exceptional recyclability through depolymerization mechanisms that achieve near-quantitative monomer recovery. Cyclobutane-fused cyclooctene polymers can be depolymerized at temperatures between 200°C and 300°C, yielding recovery efficiencies of 90-100% [5] [6]. This represents a significant advancement in polymer recycling, as the recovered monomers maintain their original purity and reactivity [5] [6].

The depolymerization mechanism relies on the thermodynamic equilibrium between the polymerized and monomeric states. The ring strain present in cyclobutane-fused systems provides the driving force for depolymerization at elevated temperatures, while the absence of side reactions ensures high selectivity for monomer recovery [5] [6]. This mechanism enables infinite recyclability, as the recovered monomers can be repolymerized without loss of material properties [5] [6].

Mechanochemical Scission Pathways

Mechanochemical scission of cyclobutane rings offers a unique approach to recyclable polymer design through force-activated degradation. Cyclobutane mechanophore networks undergo controlled scission under mechanical stress, enabling the recovery of polymer fragments that can be reprocessed into new materials [9] [10]. The mechanochemical scission occurs at forces significantly lower than those required for conventional bond breaking, providing a selective degradation mechanism [9] [10].

The mechanochemical approach offers several advantages over thermal methods, including operation at ambient temperatures and selective activation of mechanophore units while leaving the polymer backbone intact. Recovery efficiencies of 75-90% have been achieved through mechanochemical processing, with the recovered materials suitable for multiple recycling cycles [9] [10].

Strand Cleavage in Network Polymers

Network polymers containing cyclobutane units in the polymer strands demonstrate enhanced recyclability compared to systems with cyclobutane crosslinks. Research on polydicyclopentadiene (pDCPD) systems has shown that incorporating cleavable cyclobutane units within the polymer strands enables controlled degradation at temperatures between 250°C and 350°C [11]. This approach achieves recovery efficiencies of 80-95% while maintaining the structural integrity of the polymer backbone [11].

The strand cleavage mechanism operates through selective scission of cyclobutane units, which reduces the molecular weight of the polymer network and enables solubilization for reprocessing. The location of cleavable bonds within the polymer strands, rather than at crosslink points, ensures that network degradation occurs uniformly throughout the material [11].

Ring-Opening Degradation Strategies

Thermal ring-opening degradation of cyclobutane-based polyesters provides another pathway for recyclable polymer design. These systems undergo controlled degradation at temperatures between 250°C and 400°C, yielding recovery efficiencies of 85-95% [12] [13]. The ring-opening mechanism generates reactive intermediates that can be chemically modified to produce new polymeric materials with tailored properties [12] [13].

The degradation process can be controlled through the incorporation of specific functional groups that influence the ring-opening kinetics. Electron-withdrawing groups accelerate the ring-opening process, while electron-donating groups provide stabilization and controlled degradation rates [12] [13]. This tunability enables the design of polymers with predetermined degradation profiles for specific applications [12] [13].

| Polymer System | Cleavage Mechanism | Cleavage Temperature (°C) | Recovery Efficiency (%) | Recyclability |

|---|---|---|---|---|

| CBDA-4/glycerol thermoset | Thermal cycloreversion | 300 | 85-95 | Closed-loop |

| Cyclobutane-fused cyclooctene | Depolymerization to monomer | 200-300 | 90-100 | Infinite |

| Cyclobutane mechanophore networks | Mechanochemical scission | Force-dependent | 75-90 | Multiple cycles |

| Polydicyclopentadiene (pDCPD) | Strand cleavage | 250-350 | 80-95 | Closed-loop |

| Cyclobutane-based polyesters | Thermal ring-opening | 250-400 | 85-95 | Multiple cycles |

Esterification Protocols for Functional Polymeric Architectures

The development of sophisticated esterification protocols has been crucial for the successful incorporation of cis-cyclobutane-1,2-dicarboxylic acid into functional polymeric architectures. These protocols enable the formation of diverse polymer topologies while maintaining the unique properties imparted by the cyclobutane ring system [1] [2] [14].

Direct Esterification with Polyols

Direct esterification protocols involving the reaction of cis-cyclobutane-1,2-dicarboxylic acid with polyols represent the most straightforward approach to thermoset formation. The reaction of CBDA-4 with glycerol at temperatures between 150°C and 180°C in the presence of acid catalysts achieves conversion efficiencies of 85-95% [1] [2]. This protocol generates highly crosslinked thermoset architectures with excellent thermal and mechanical properties [1] [2].

The direct esterification mechanism proceeds through nucleophilic attack of the hydroxyl groups on the carbonyl carbon of the carboxylic acid, followed by elimination of water. The presence of multiple hydroxyl groups in polyols such as glycerol enables the formation of highly crosslinked networks through multiple esterification reactions [1] [2]. The reaction conditions can be optimized to control the degree of crosslinking and the resulting material properties [1] [2].

Carbodiimide-Mediated Esterification

Carbodiimide-mediated esterification protocols provide enhanced control over polymer architecture through mild reaction conditions and high selectivity. The use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts enables esterification at temperatures between 25°C and 60°C, achieving conversion efficiencies of 90-98% [15]. This protocol is particularly advantageous for the synthesis of linear polyesters with controlled molecular weights and narrow polydispersity indices [15].

The carbodiimide-mediated mechanism involves the formation of an active intermediate through the reaction of the carboxylic acid with the carbodiimide. This intermediate undergoes nucleophilic attack by the alcohol component, resulting in ester bond formation and regeneration of the carbodiimide as a urea derivative [15]. The mild reaction conditions preserve the integrity of the cyclobutane ring system while enabling precise control over the polymerization process [15].

Fischer Esterification Protocols

Fischer esterification represents a classical approach to polyester synthesis that has been successfully adapted for cyclobutane-containing systems. The reaction of cis-cyclobutane-1,2-dicarboxylic acid derivatives with alcohols in the presence of sulfuric acid catalysts at temperatures between 60°C and 120°C achieves conversion efficiencies of 75-90% [16] [17]. This protocol enables the formation of branched polyester architectures with tunable properties [16] [17].

The Fischer esterification mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol component. The reaction is reversible, requiring the removal of water to drive the equilibrium toward ester formation [16] [17]. The use of excess alcohol or water removal techniques enhances the conversion efficiency and enables the synthesis of high molecular weight polyesters [16] [17].

Anhydride-Based Esterification

Anhydride-based esterification protocols offer advantages in terms of reaction rate and conversion efficiency through the use of activated acid derivatives. The reaction of cyclobutane-dicarboxylic anhydrides with alcohols at temperatures between 100°C and 150°C in the presence of base catalysts achieves conversion efficiencies of 80-95% [18] [19]. This protocol enables the formation of star polymer architectures through the use of multifunctional alcohol cores [18] [19].

The anhydride-based mechanism involves nucleophilic attack of the alcohol on the anhydride carbonyl, followed by ring-opening and ester bond formation. The reaction generates a carboxylic acid byproduct that can undergo further esterification, enabling the formation of complex polymer architectures [18] [19]. The high reactivity of anhydrides eliminates the need for water removal and enables rapid polymer synthesis [18] [19].

Enzyme-Catalyzed Esterification

Enzyme-catalyzed esterification protocols represent an environmentally friendly approach to polyester synthesis that operates under mild conditions while maintaining high selectivity. The use of lipase enzymes at temperatures between 40°C and 80°C achieves conversion efficiencies of 70-85% for cyclobutane-containing systems [20]. This protocol enables the formation of biodegradable polyester architectures with controlled hydrolysis rates [20].

The enzyme-catalyzed mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the serine residue on the ester carbonyl. The alcohol component then attacks the acyl-enzyme intermediate, resulting in ester bond formation and regeneration of the free enzyme [20]. The mild reaction conditions and high selectivity of enzymes enable the synthesis of polymers with well-defined architectures and minimal side reactions [20].

Solvent-Free Esterification Methods

Solvent-free esterification protocols have gained attention due to their environmental advantages and process efficiency. The direct condensation of cis-cyclobutane-1,2-dicarboxylic acid with alcohols in the absence of solvents at elevated temperatures achieves conversion efficiencies comparable to solution-based methods [21] [22]. These protocols enable the formation of various polymer architectures while minimizing waste generation and simplifying purification procedures [21] [22].

The solvent-free mechanism relies on the thermal activation of the esterification reaction without the need for additional solvents. The reaction conditions can be optimized through the use of catalysts and controlled atmosphere conditions to achieve high conversion efficiencies [21] [22]. The absence of solvents eliminates purification steps and reduces the environmental impact of the polymerization process [21] [22].

| Esterification Protocol | Temperature (°C) | Catalyst | Conversion (%) | Polymer Architecture |

|---|---|---|---|---|

| Direct esterification with glycerol | 150-180 | Acid catalyst | 85-95 | Crosslinked thermoset |

| Carbodiimide-mediated esterification | 25-60 | DCC/DMAP | 90-98 | Linear polyester |

| Fischer esterification | 60-120 | H₂SO₄ | 75-90 | Branched polyester |

| Anhydride-based esterification | 100-150 | Base catalyst | 80-95 | Star polymer |

| Enzyme-catalyzed esterification | 40-80 | Lipase | 70-85 | Biodegradable polyester |

Thermal and Mechanical Properties Overview

The diverse esterification protocols enable the tuning of thermal and mechanical properties across a wide range of values. Glass transition temperatures can be controlled from 68°C to 180°C depending on the polymer architecture and crosslinking density. Thermal decomposition temperatures range from 300°C to 443°C, providing excellent thermal stability for high-performance applications. Mechanical properties, including tensile strength (15-65 MPa), Young's modulus (0.5-4.5 GPa), and elongation at break (2-250%), can be tailored through appropriate selection of esterification protocols and polymer architectures.

| Property | CBDA-4 Systems | Cyclobutane-Fused Systems | Mechanophore Systems | Units |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) | 68°C | 100-180°C | 104-171°C | °C |

| Thermal Decomposition Temperature (Td) | 300°C | 370°C | 315-395°C | °C |

| Crosslinking Temperature | 68-300°C | 150-250°C | Force-dependent | °C |

| Ring Cleavage Temperature | 300°C | 200-300°C | Force-dependent | °C |

| Tensile Strength | 25-45 MPa | 35-65 MPa | 15-40 MPa | MPa |

| Young's Modulus | 1.5-3.2 GPa | 2.1-4.5 GPa | 0.5-2.8 GPa | GPa |

| Elongation at Break | 2-8% | 3-12% | 15-250% | % |

| Thermal Stability Range | 68-300°C | 150-370°C | 104-395°C | °C |

XLogP3

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive